molecular formula C21H15N3O3S2 B2436560 N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 922386-23-0

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2436560
CAS RN: 922386-23-0
M. Wt: 421.49
InChI Key: RYBLEZLKRYHXFG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O3S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Leukotriene B4 Inhibitory Activity

Research has demonstrated that derivatives similar to N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit strong inhibitory activity against leukotriene B4, a substance involved in inflammatory responses. Compounds like 3-(4-Chlorophenyl)-2-[5-formyl-2-[(dimethylamino)methyleneamino]thiazol-4-yl]-5-methoxybenzo[b]furan showed potent and selective inhibition, indicating potential therapeutic applications in inflammatory diseases (Kuramoto et al., 2008).

Synthesis and Reactivity

The synthesis and reactivity of compounds bearing the furan and thiazole units have been extensively studied, showcasing the chemical versatility and potential for generating diverse molecular architectures. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through coupling reactions, followed by transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Anticancer and Antiangiogenic Activity

Compounds structurally related to N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide have shown significant anticancer and antiangiogenic activities in vitro and in vivo. For example, 3-arylaminobenzofuran derivatives exhibited nanomolar antiproliferative activity against cancer cells and bound to the colchicine site of tubulin, suggesting mechanisms of action that could be explored for cancer therapy (Romagnoli et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-26-15-8-4-10-17-18(15)23-21(29-17)24(12-13-6-5-11-27-13)20(25)19-22-14-7-2-3-9-16(14)28-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBLEZLKRYHXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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